1,2-Difluoro-4-methoxy-5-nitrobenzene
Overview
Description
1,2-Difluoro-4-methoxy-5-nitrobenzene: is an aromatic compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that nitrobenzene compounds can undergo various reactions, including reduction, substitution, and addition reactions . The presence of the nitro group, methoxy group, and fluorine atoms may influence the compound’s reactivity and interaction with its targets.
Pharmacokinetics
The compound’s physical properties such as its boiling point, density, and solubility can influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Difluoro-4-methoxy-5-nitrobenzene. For instance, the compound should be stored in a sealed container in a dry environment at room temperature to maintain its stability . It should also be kept away from fire and high-temperature environments due to its combustible nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-4-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving the nitration of a difluorobenzene derivative followed by methoxylation. One common method involves the reaction of 4,5-difluoro-2-nitrophenol with iodomethane in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as the solvent. The reaction is typically carried out at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluoro-4-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like morpholine and conditions such as flow reactors with simulated moving bed chromatography.
Reduction: Reagents like with catalysts or .
Oxidation: Strong oxidizing agents like or .
Major Products Formed:
Amines: from the reduction of the nitro group.
Substituted benzene derivatives: from nucleophilic substitution reactions.
Carbonyl compounds: from the oxidation of the methoxy group.
Scientific Research Applications
1,2-Difluoro-4-methoxy-5-nitrobenzene is used in various scientific research applications, including:
- **Organic Synthesis
Properties
IUPAC Name |
1,2-difluoro-4-methoxy-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFISHUXFQMRFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668231 | |
Record name | 1,2-Difluoro-4-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66684-64-8 | |
Record name | 1,2-Difluoro-4-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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